6-(2-Aminopropyl)indole, (R)-

CAS No.: 1336260-41-3

Cat. No.: VC17036344

Molecular Formula: C11H14N2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1336260-41-3 |

|---|---|

| Molecular Formula | C11H14N2 |

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | (2R)-1-(1H-indol-6-yl)propan-2-amine |

| Standard InChI | InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3/t8-/m1/s1 |

| Standard InChI Key | QCFIFKAOUKPFPU-MRVPVSSYSA-N |

| Isomeric SMILES | C[C@H](CC1=CC2=C(C=C1)C=CN2)N |

| Canonical SMILES | CC(CC1=CC2=C(C=C1)C=CN2)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

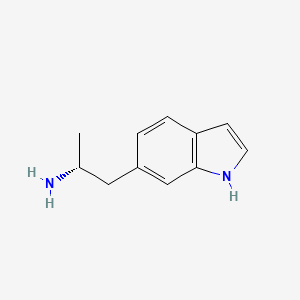

6-(2-Aminopropyl)indole, (R)-, with the molecular formula , has a molecular weight of 174.24 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is (2R)-1-(1H-indol-6-yl)propan-2-amine, reflecting the stereochemistry at the asymmetric carbon . The compound’s structure (Fig. 1) features an indole ring system substituted at position 6, with a 2-aminopropyl side chain adopting the (R)-configuration.

Table 1: Key Identifiers and Properties

The compound’s moderate lipophilicity () and polar surface area suggest potential blood-brain barrier permeability, a trait common to psychoactive substances .

Stereochemical Considerations

As an enantiomer, the (R)-configuration distinguishes it from its (S)-counterpart. Enantiomeric differences often dictate pharmacological activity; for example, the (S)-(+)-enantiomer of AMT exhibits heightened stimulant effects compared to the (R)-form . While analogous data for 6-(2-Aminopropyl)indole remain unpublished, its stereochemistry likely influences receptor binding and metabolic pathways.

Synthesis and Isomerism

Positional Isomers in the Tryptamine Family

The 2-aminopropylindole group exhibits six positional isomers, differing in side-chain attachment points on the indole ring. Among these, 3-(2-aminopropyl)indole (AMT) and 5-(2-aminopropyl)indole (5-IT) have been more extensively studied . 6-(2-Aminopropyl)indole (6-IT) shares structural homology but diverges in pharmacological behavior due to its substitution pattern.

Pharmacological Profile

Monoamine Oxidase Inhibition

A seminal study by Cerletti et al. (1968) evaluated MAO inhibition across several 2-aminopropylindole isomers. Using guinea pig liver homogenates, 6-IT demonstrated potent MAO inhibition (), surpassing 5-IT () and AMT () . This suggests that the 6-positional isomer exhibits enhanced enzyme affinity, potentially due to optimized steric interactions.

Table 2: MAO Inhibition by Selected Isomers

| Compound | IC (M) | Relative Potency |

|---|---|---|

| 6-(2-Aminopropyl)indole | 4.6 | 1.0 (Reference) |

| 5-(2-Aminopropyl)indole | 22.0 | 0.21 |

| AMT | 58.0 | 0.08 |

Selectivity and Mechanism

In vitro assays using recombinant human MAO isoforms revealed that racemic 5-IT is a selective MAO-A inhibitor () . While analogous data for 6-IT are lacking, its structural similarity implies comparable selectivity. MAO-A inhibition elevates synaptic monoamines (e.g., serotonin, norepinephrine), potentially conferring stimulant or antidepressant effects.

Research Implications and Future Directions

Stereochemical Studies

Synthesis and testing of both (R)- and (S)-enantiomers are critical to delineate configuration-activity relationships. Prior work on AMT highlights stark enantiomeric differences in potency and toxicity .

Analytical Challenges

Differentiating 6-IT from its isomers in forensic or biological samples requires advanced chromatographic techniques. Nuclear magnetic resonance (NMR) and chiral stationary phases may aid resolution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume